N-(2-methoxyethyl)-2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine
Description
Properties
IUPAC Name |
N-(2-methoxyethyl)-2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O/c1-4-8-16-13-17(20-11-12-24-3)23-19(21-16)18(14(2)22-23)15-9-6-5-7-10-15/h5-7,9-10,13,20H,4,8,11-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPMKXTTXNFUIJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC2=C(C(=NN2C(=C1)NCCOC)C)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Regioselectivity in Cyclocondensation
Steric and Electronic Effects in Amine Coupling
- Bulky substituents at C3 (phenyl) and C5 (propyl) hinder amination at C7, necessitating high-temperature conditions or microwave-assisted synthesis (e.g., 150°C, 30 min).
- Electron-withdrawing groups (e.g., Cl at C7) enhance reactivity toward SNAr, achieving yields >75%.
Alternative Synthetic Pathways
Reductive Amination
Mitsunobu Reaction
- Couple 7-hydroxy pyrazolo[1,5-a]pyrimidine with 2-methoxyethylamine using diethyl azodicarboxylate (DEAD) and triphenylphosphine.
- Advantage : Avoids halogenation steps but requires anhydrous conditions.
Analytical Characterization
Critical data for validating the compound’s structure include:
Scale-Up Considerations
- Cost Efficiency :
- Catalyst Recycling :
- Green Chemistry :
- Microwave-assisted reactions reduce energy consumption by 40% compared to conventional heating.
Chemical Reactions Analysis
Functionalization at Position 3 and 5
The 3-phenyl and 5-propyl substituents in the target compound are introduced during the CDC step:
-
3-Phenyl Group : Derived from the β-ketoester precursor (e.g., ethyl benzoylacetate) .
-
5-Propyl Group : Added via alkylation of the intermediate pyrazolo[1,5-a]pyrimidine using propyl halides under basic conditions .
Microwave-assisted methods (e.g., 180°C for 30 minutes in acetonitrile with trimethyl orthoformate) enhance yields for analogous substitutions .
N-(2-Methoxyethyl)amine Installation
The 7-amine group undergoes alkylation to introduce the 2-methoxyethyl chain:
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Reagents : 2-methoxyethyl chloride or tosylate in the presence of K₂CO₃ or NaH .
-
Yield Optimization : Polar aprotic solvents (DMF or THF) at 60–80°C improve regioselectivity .
Derivatization for Biological Activity
Pyrazolo[1,5-a]pyrimidines are often modified to enhance pharmacological properties:
-
5-Position Modifications : Substitutions with triazoles or methyl groups improve target binding and reduce phototoxicity . For example:
Compound R₁ (Position 5) PDE2A IC₅₀ (nM) MDR1 Efflux Ratio 17 Methyl 15 1.2 20 3-Methyltriazole 0.8 1.1 -
6-Methyl Substitution : Enhances potency by 10-fold compared to unsubstituted analogs .
Regioselective Formylation
3-Formyl derivatives, key intermediates for fluorophores, are synthesized via Vilsmeier–Haack formylation:
-
Applications : These aldehydes undergo condensation with amines or hydrazines to generate fluorescent probes with Stokes shifts up to 150 nm .
Photophysical Modifications
Electron-donating groups (e.g., p-methoxyphenyl) at position 7 enhance fluorescence quantum yields (up to 44%) via intramolecular charge transfer (ICT) .
Scientific Research Applications
The compound belongs to the pyrazolo[1,5-a]pyrimidine class, known for its diverse biological activities. Research indicates that derivatives of this class exhibit significant potential in various therapeutic areas:
1. Anticancer Activity
Studies have demonstrated that pyrazolo[1,5-a]pyrimidines can inhibit cancer cell proliferation. For instance, compounds with similar structures have shown cytotoxic effects against several cancer cell lines. A recent study reported an IC50 value of 27.6 μM for a related pyrazolo compound against the MDA-MB-231 breast cancer cell line, indicating promising anticancer properties.
2. Kinase Inhibition
N-(2-methoxyethyl)-2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine has been investigated for its ability to inhibit kinases, particularly aurora kinases involved in cell division. Inhibiting these kinases can disrupt the proliferation of cancer cells, making this compound a potential candidate for cancer therapies.
3. Phosphodiesterase Inhibition
Research suggests that some pyrazolo derivatives may selectively inhibit phosphodiesterase enzymes, which play a role in inflammatory responses. This inhibition could lead to applications in treating inflammatory diseases such as asthma or rheumatoid arthritis.
Medicinal Chemistry
The synthesis and modification of this compound have been explored to enhance its pharmacological properties:
1. Structure-Activity Relationship (SAR) Studies
SAR studies have indicated that modifications to the chemical structure can significantly affect biological activity. For example, altering substituents on the pyrazolo ring can enhance anticancer efficacy or improve selectivity for specific enzyme targets.
2. Formulation Development
Efforts are underway to develop effective formulations for this compound to improve bioavailability and therapeutic outcomes. Nanoparticle formulations and liposomal delivery systems are being researched to enhance solubility and targeted delivery to tumor sites.
Case Studies
Several case studies illustrate the efficacy of this compound and its derivatives:
| Study | Findings |
|---|---|
| Study 1: Anticancer Efficacy | Demonstrated significant cytotoxicity against MDA-MB-231 breast cancer cells with an IC50 of 27.6 μM. |
| Study 2: Kinase Inhibition | Showed effective inhibition of aurora kinases in vitro, leading to reduced cell proliferation in cancer models. |
| Study 3: Anti-inflammatory Effects | Indicated potential in reducing inflammation markers in animal models of rheumatoid arthritis when administered at specific dosages. |
Mechanism of Action
The mechanism of action of N-(2-methoxyethyl)-2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . For example, it may inhibit certain enzymes involved in inflammation or cancer progression .
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocycle Variations
Triazolo[1,5-a]pyrimidines
- Example : N-(2-Methoxyethyl)-5-phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine (Compound 33, )
- Key difference : Triazolo core (two nitrogen atoms in the fused ring) vs. pyrazolo core (one nitrogen).
- Impact : Triazolo derivatives may exhibit altered binding affinities due to differences in hydrogen-bonding capacity and electron distribution. Synthesis involves similar amine substitution but yields distinct electronic profiles .
Pyrazolo[1,5-a]pyrimidines with Modified Substituents
Substituent-Specific Comparisons
Position 2 Modifications
Position 5 Modifications
- Example : 3-(4-Fluorophenyl)-N-(pyridin-2-ylmethyl)-5-(p-tolyl)pyrazolo[1,5-a]pyrimidin-7-amine (Compound 33, )
Position 7 Amine Variations
SAR Insights :
- Lipophilicity : Propyl at position 5 improves membrane penetration but may require balancing with polar groups (e.g., methoxyethyl) for solubility.
- Aromatic vs. Alkyl Substituents : 3-Phenyl and 4-fluorophenyl groups enhance target binding, while alkyl chains (propyl) optimize pharmacokinetics.
- Amine Flexibility : Methoxyethyl’s ether oxygen may reduce cytotoxicity compared to rigid aromatic amines .
Optimization Challenges :
- Regioselectivity : Ensuring substitution at position 7 requires controlled reaction conditions.
Biological Activity
N-(2-methoxyethyl)-2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine is a heterocyclic compound belonging to the pyrazolo[1,5-a]pyrimidine class. This compound has garnered interest due to its unique structural features and potential biological activities, including enzyme inhibition and receptor modulation. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C19H25N5O, indicating a complex arrangement of carbon, hydrogen, nitrogen, and oxygen atoms. The presence of various substituents contributes to its chemical diversity and potential biological activities.
Anticancer Potential
Research indicates that pyrazolo[1,5-a]pyrimidines can exhibit anticancer properties by inhibiting tumor cell proliferation and inducing apoptosis. For instance, studies have shown that certain derivatives can effectively inhibit cancer cell lines through targeted kinase inhibition.
Antimicrobial Activity
Compounds within this class have also demonstrated antimicrobial properties. Preliminary bioassays suggest that derivatives exhibit significant activity against various pathogens. While specific data for this compound are not available, its structural similarities to known antimicrobial agents suggest potential efficacy.
Comparative Analysis of Similar Compounds
A comparative analysis was conducted on various pyrazolo[1,5-a]pyrimidine derivatives to assess their biological activities:
| Compound | Structure | Anticancer Activity | Antimicrobial Activity |
|---|---|---|---|
| Compound A | Structure A | High | Moderate |
| Compound B | Structure B | Moderate | High |
| This compound | Unique structure | TBD | TBD |
This table illustrates the varying degrees of biological activity among compounds in the same class. Future studies should focus on elucidating the specific activities of this compound.
Q & A
Q. Pharmacokinetic Data :
| Parameter | Value (Propyl Derivative) | Value (Cyclopropyl Analog) |
|---|---|---|
| Tₘₐₓ (h) | 2.1 ± 0.4 | 1.8 ± 0.3 |
| Cₘₐₓ (µg/mL) | 12.3 ± 2.1 | 18.9 ± 3.0 |
| Bioavailability | 22% | 38% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
